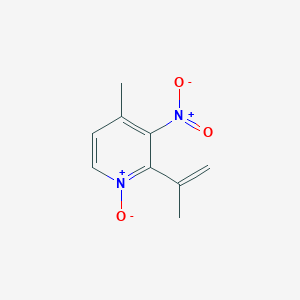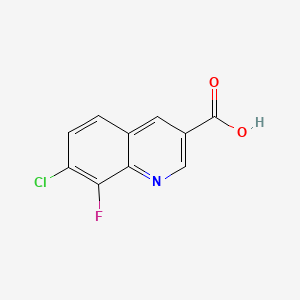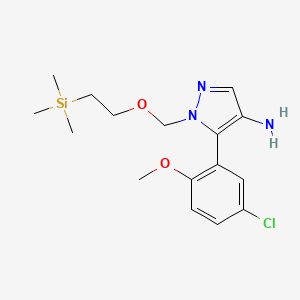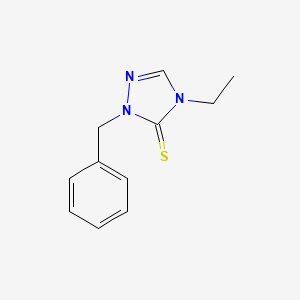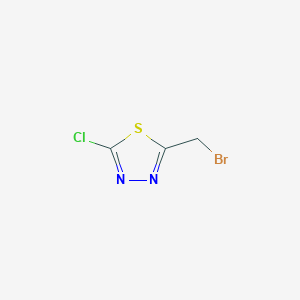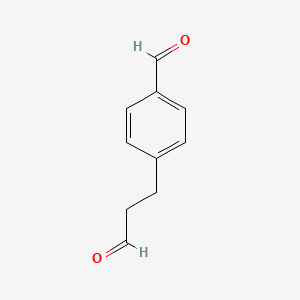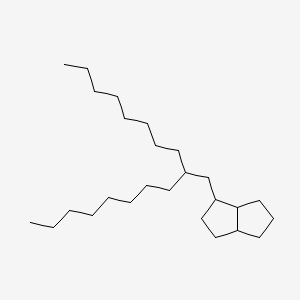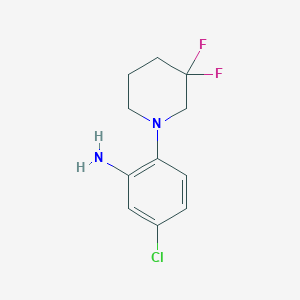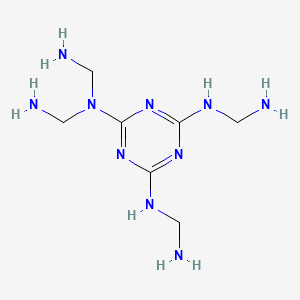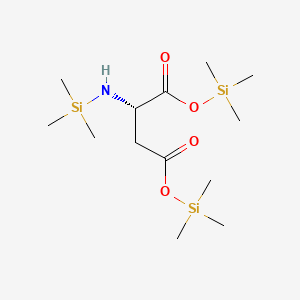
L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester is a derivative of L-aspartic acid, a naturally occurring amino acid. This compound is characterized by the presence of trimethylsilyl groups, which are silicon-containing organic groups. The molecular formula of this compound is C13H31NO4Si3, and it has a molecular weight of 349.646 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester can be synthesized through the reaction of L-aspartic acid with bis(trimethylsilyl)amine under reflux conditions. This reaction yields the silyl ester in a quantitative manner . The reaction typically involves the use of tetrahydrofuran as a solvent to facilitate the acylation process without racemization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Acylation Reactions: The silyl ester reacts with acylating reagents to form N-protected aspartic acids and dipeptides.
Common Reagents and Conditions
Acylating Reagents: Used in the presence of tetrahydrofuran to achieve acylation without racemization.
Solvents: Tetrahydrofuran is commonly used due to its ability to dissolve both reactants and products effectively.
Major Products Formed
N-Protected Aspartic Acids: Formed through acylation reactions.
Dipeptides: Also formed through acylation reactions, useful in peptide synthesis.
科学的研究の応用
L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various N-protected aspartic acids and dipeptides.
Biology: Its derivatives are studied for their potential roles in biological processes and as intermediates in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of specialized chemicals and materials due to its unique chemical properties.
作用機序
The mechanism of action of L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester primarily involves its role as a silylating agent. The trimethylsilyl groups enhance the compound’s reactivity, allowing it to participate in various chemical reactions, such as acylation. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester can be compared with other similar compounds, such as:
L-Aspartic acid, bis(trimethylsilyl) ester: Similar in structure but lacks the N-(trimethylsilyl) group.
L-Aspartic acid, N-(tert-butyldimethylsilyl)-, bis(tert-butyldimethylsilyl) ester: Contains tert-butyldimethylsilyl groups instead of trimethylsilyl groups.
N-α-Acetyl-L-Lysine, N,N-trimethylsilyl-, trimethylsilyl ester: Another silylated amino acid derivative with different functional groups.
These compounds share similar reactivity patterns but differ in their specific applications and chemical properties.
特性
CAS番号 |
55268-53-6 |
|---|---|
分子式 |
C13H31NO4Si3 |
分子量 |
349.64 g/mol |
IUPAC名 |
bis(trimethylsilyl) (2S)-2-(trimethylsilylamino)butanedioate |
InChI |
InChI=1S/C13H31NO4Si3/c1-19(2,3)14-11(13(16)18-21(7,8)9)10-12(15)17-20(4,5)6/h11,14H,10H2,1-9H3/t11-/m0/s1 |
InChIキー |
CTMXPIJTHHSEEF-NSHDSACASA-N |
異性体SMILES |
C[Si](C)(C)N[C@@H](CC(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
正規SMILES |
C[Si](C)(C)NC(CC(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


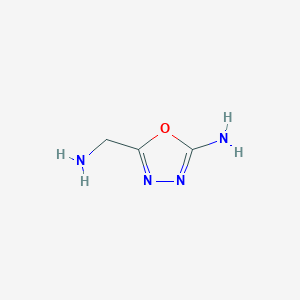
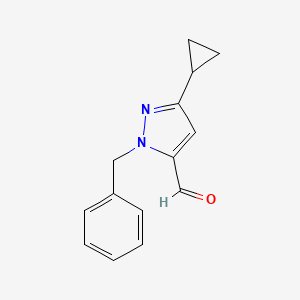
![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B13937934.png)
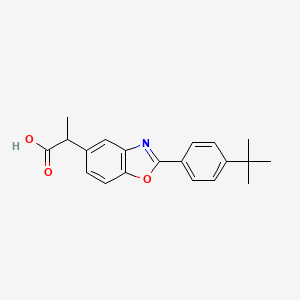
![6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13937958.png)
